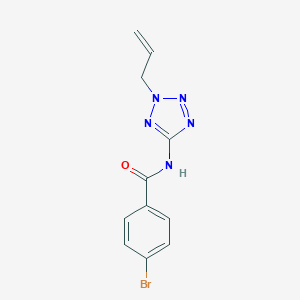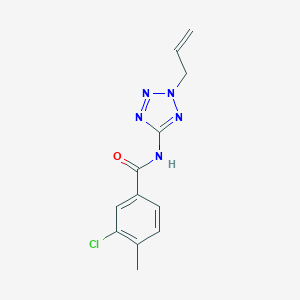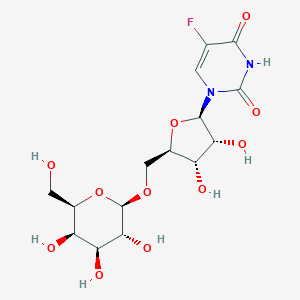
13-Hydroxyeicosatetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Hydroxyeicosatetraenoic acid (13-HODE) is a bioactive lipid molecule that is derived from the metabolism of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules that play important roles in various physiological processes. 13-HODE has been found to be involved in the regulation of inflammation, angiogenesis, and cell proliferation.
Mecanismo De Acción
The mechanism of action of 13-Hydroxyeicosatetraenoic acid is not fully understood. It has been suggested that 13-Hydroxyeicosatetraenoic acid exerts its effects through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. 13-Hydroxyeicosatetraenoic acid has been shown to activate PPARγ, which is involved in the regulation of lipid metabolism and inflammation. In addition, 13-Hydroxyeicosatetraenoic acid has been found to inhibit the activation of nuclear factor-κB (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
13-Hydroxyeicosatetraenoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. 13-Hydroxyeicosatetraenoic acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 13-Hydroxyeicosatetraenoic acid has been shown to regulate lipid metabolism and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 13-Hydroxyeicosatetraenoic acid in lab experiments include its well-established synthesis method and its known biochemical and physiological effects. However, the limitations of using 13-Hydroxyeicosatetraenoic acid in lab experiments include its instability and its potential to form adducts with other molecules.
Direcciones Futuras
For the study of 13-Hydroxyeicosatetraenoic acid include the investigation of its role in other physiological processes, such as wound healing and neuroprotection. In addition, the development of stable analogs of 13-Hydroxyeicosatetraenoic acid may allow for its use in therapeutic applications. Finally, the identification of specific receptors and signaling pathways involved in the effects of 13-Hydroxyeicosatetraenoic acid may provide new targets for drug development.
Métodos De Síntesis
13-Hydroxyeicosatetraenoic acid is synthesized from arachidonic acid through the action of the enzyme 15-lipoxygenase (15-LOX). Arachidonic acid is first converted to 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by 15-LOX. 15-HPETE is then reduced by glutathione peroxidase to form 13-Hydroxyeicosatetraenoic acid. The synthesis of 13-Hydroxyeicosatetraenoic acid can also occur through the non-enzymatic oxidation of arachidonic acid by reactive oxygen species (ROS).
Aplicaciones Científicas De Investigación
13-Hydroxyeicosatetraenoic acid has been extensively studied for its role in various physiological processes. It has been found to be involved in the regulation of inflammation, angiogenesis, and cell proliferation. 13-Hydroxyeicosatetraenoic acid has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 13-Hydroxyeicosatetraenoic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Propiedades
Número CAS |
151910-72-4 |
|---|---|
Nombre del producto |
13-Hydroxyeicosatetraenoic acid |
Fórmula molecular |
C9H8N2S2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-13-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-10-13-16-19(21)17-14-11-8-6-5-7-9-12-15-18-20(22)23/h5-9,12,15,18-19,21H,2-4,10-11,13-14,16-17H2,1H3,(H,22,23)/b7-5+,8-6+,12-9+,18-15+ |
Clave InChI |
ZFQJWJBAMZFZQZ-LZUJJZLXSA-N |
SMILES isomérico |
CCCCCCCC(CCC/C=C/C=C/C=C/C=C/C(=O)O)O |
SMILES |
CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |
SMILES canónico |
CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |
Sinónimos |
13-HETE 13-hydroxyeicosatetraenoic acid 13-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)





